

Chemical and Physical Properties of Nelfinavird3

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Compound of Interest		
Compound Name:	Nelfinavir-d3	
Cat. No.:	B561975	Get Quote

Nelfinavir-d3 is a stable, isotopically labeled version of Nelfinavir, where three hydrogen atoms on the methyl group of the benzamide moiety have been replaced with deuterium. This substitution results in a molecule that is chemically identical to Nelfinavir but has a higher molecular weight, allowing it to be distinguished by mass spectrometry.

Property	Value	Reference
CAS Number	1217629-70-3	[3]
Molecular Formula	C32H42D3N3O4S	[3][4]
Formula Weight	570.8 g/mol	[3][4]
Purity	≥99% deuterated forms (d1-d3)	[3]
Appearance	Solid	[3]
Solubility	Slightly soluble in DMSO and Methanol	[3]
Storage	-20°C	[3]

Mechanism of Action and Signaling Pathways

Nelfinavir's primary mechanism of action is the competitive inhibition of HIV-1 and HIV-2 proteases.[1][5] By binding to the active site of the protease, Nelfinavir prevents the cleavage

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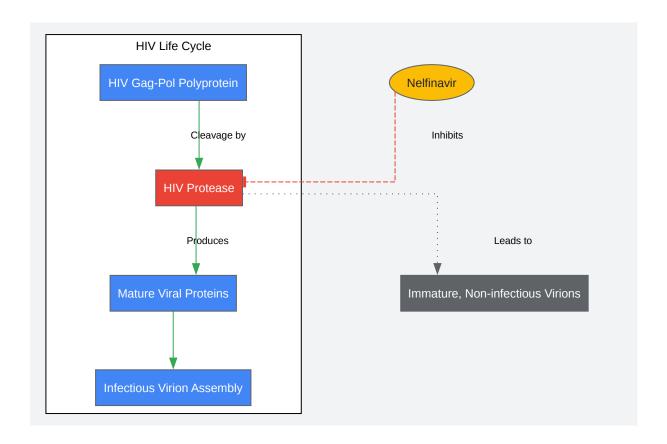


of the viral Gag-Pol polyprotein, which is a critical step in the maturation of new, infectious virions.[2][5] This results in the production of immature and non-infectious viral particles.[5][6]

Beyond its direct antiviral effect, Nelfinavir has been shown to modulate several host cell signaling pathways, making it a subject of interest in cancer research and for understanding its side-effect profile.[1][7]

- PI3K/Akt Pathway Inhibition: Nelfinavir can inhibit the phosphatidylinositol 3-kinase
 (PI3K)/Akt signaling pathway.[8] This pathway is often upregulated in cancer cells and is
 associated with cell proliferation and survival.[8] The observation that long-term Nelfinavir
 treatment in HIV patients can lead to insulin resistance, a condition linked to IGF/Akt
 pathway inhibition, spurred research into its anticancer properties.[7]
- Proteasome Inhibition and Unfolded Protein Response (UPR): Nelfinavir inhibits the activity of the 20S and 26S proteasomes, leading to an accumulation of misfolded proteins in the endoplasmic reticulum (ER).[7][8][9] This ER stress triggers the unfolded protein response (UPR), an integrated signaling pathway that can lead to apoptosis.[1][8]
- MAPK Signaling Inhibition: In macrophages, Nelfinavir has been shown to inhibit the mitogen-activated protein kinase (MAPK) signaling pathway, which may contribute to its antiinflammatory effects.[9]

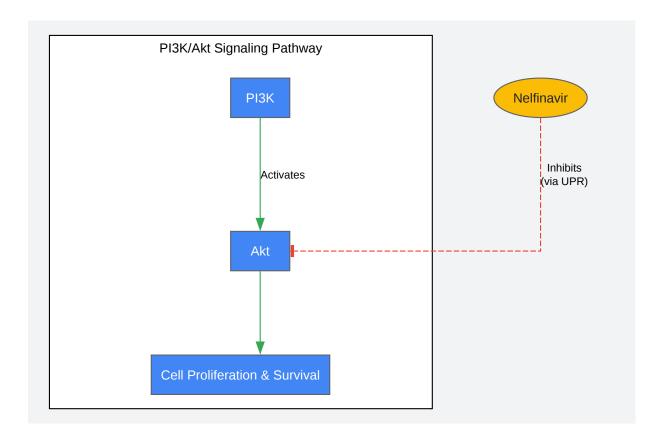




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Caption: Nelfinavir's primary mechanism of action on HIV protease.





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Caption: Inhibition of the PI3K/Akt signaling pathway by Nelfinavir.

Pharmacokinetics and the Role of Nelfinavir-d3

Nelfinavir is orally bioavailable, and its absorption is significantly increased when taken with food.[1][10] It is extensively protein-bound (>98%) in the serum.[5] Metabolism occurs primarily in the liver via cytochrome P450 enzymes, including CYP3A4 and CYP2C19.[5]

The use of a stable isotope-labeled internal standard like **Nelfinavir-d3** is crucial for accurate pharmacokinetic studies. In methods like liquid chromatography-mass spectrometry (LC-MS), **Nelfinavir-d3** is added to biological samples at a known concentration.[3] Because it behaves identically to Nelfinavir during sample extraction and ionization but is distinguishable by its mass, it allows for precise correction of any sample loss or matrix effects, leading to highly accurate quantification of the drug.



Pharmacokinetic Parameter	Value	Species	Reference
Bioavailability (Oral)	20-80%	Humans	[11]
43% (fed), 29% (fasted)	Rats	[10]	
Protein Binding	>98%	Humans	[5]
Half-life	3.5-5 hours	Humans	[12]
Metabolism	Hepatic (CYP3A4, CYP2C19)	Humans	[5]
Apparent Volume of Distribution	2-7 L/kg	Humans	[5]

Experimental Protocols

Quantification of Nelfinavir in Human Plasma using LC-MS/MS with Nelfinavir-d3

This protocol describes a method for the quantitative analysis of Nelfinavir in plasma, adapted from established methodologies.[13][14]

a. Materials:

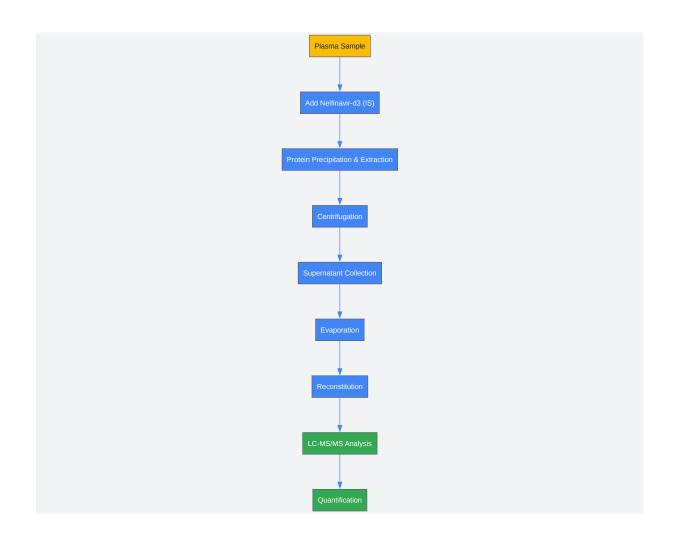
- Human plasma samples
- Nelfinavir analytical standard
- Nelfinavir-d3 internal standard solution (e.g., 1 μg/mL in methanol)
- Acetonitrile
- · Ethyl acetate
- Methanol



- Monobasic sodium phosphate buffer (e.g., 25 mM, pH 3.4)
- b. Sample Preparation:
- To 250 μL of human plasma in a microcentrifuge tube, add a precise volume of the Nelfinavir-d3 internal standard solution.
- Add a protein precipitation and extraction solvent, such as a mixture of ethyl acetate and acetonitrile (90:10, v/v).[13]
- Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
- Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a small volume of the mobile phase (e.g., 100 μL) for injection into the LC-MS/MS system.
- c. LC-MS/MS Conditions:
- LC Column: Reversed-phase C18 column.[13]
- Mobile Phase: An isocratic or gradient mixture of acetonitrile and an acidic aqueous buffer (e.g., 25 mM sodium phosphate, pH 3.4).[13]
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).
- MRM Transitions:
 - Nelfinavir: Monitor the transition from the parent ion (m/z) to a specific product ion.
 - Nelfinavir-d3: Monitor the corresponding transition for the deuterated standard (parent m/z + 3).



 Quantification: Create a calibration curve by plotting the peak area ratio of Nelfinavir to Nelfinavir-d3 against the concentration of the Nelfinavir standards. Calculate the concentration of Nelfinavir in the unknown samples using this curve.



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Caption: Workflow for Nelfinavir quantification using Nelfinavir-d3.

In Vitro HIV-1 Protease Inhibition Assay

This protocol outlines a general method to determine the inhibitory constant (Ki) of Nelfinavir.

a. Materials:



- Recombinant HIV-1 Protease
- Fluorogenic protease substrate (e.g., a peptide with a fluorophore and a quencher that fluoresces upon cleavage)
- Assay buffer (e.g., sodium acetate buffer, pH 4.7, containing NaCl, EDTA, and DTT)
- Nelfinavir stock solution (in DMSO)
- 96-well microplate and a fluorescence plate reader
- b. Procedure:
- Prepare serial dilutions of Nelfinavir in the assay buffer.
- In a 96-well plate, add the assay buffer, the Nelfinavir dilutions, and the HIV-1 protease solution.
- Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
- Initiate the reaction by adding the fluorogenic substrate to each well.
- Immediately begin monitoring the increase in fluorescence over time using a plate reader (e.g., every minute for 30 minutes).
- Calculate the initial reaction velocities from the linear portion of the fluorescence curves.
- Plot the reaction velocities against the inhibitor concentrations and fit the data to an appropriate enzyme inhibition model (e.g., Morrison equation for tight-binding inhibitors) to determine the Ki value.

Quantitative Data Summary



Parameter	Value	Context	Reference
Ki (HIV-1 Protease)	2 nM	Enzyme Inhibition	[1][3][10][13][15]
ED50 (Anti-HIV-1)	0.02 μΜ	MT-4 Cells (Wild-type virus)	[10]
EC₅₀ (Anti-E. multilocularis)	28.84 μΜ	Protoscoleces (in vitro, 72h)	[16]
IC50 (Hsp90 Inhibition)	3.1 μΜ	HER2-positive breast cancer cells	[3]
IC₅₀ (TEA uptake)	21.8 μΜ	OCT1-expressing HeLa cells	[10]
Clinical Efficacy	~2 log10 reduction in HIV RNA	In combination with Zidovudine and Lamivudine (12 months)	[17]

Conclusion

Nelfinavir remains a significant compound in the study of HIV protease inhibition and has found new life in other research areas, such as oncology, due to its off-target effects on cellular signaling. The deuterated analog, **Nelfinavir-d3**, is an indispensable tool for researchers, enabling the accurate and reliable quantification required for pharmacokinetic, pharmacodynamic, and metabolism studies. This technical guide provides a foundational understanding of **Nelfinavir-d3**'s application, empowering scientists to conduct robust and precise investigations.

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